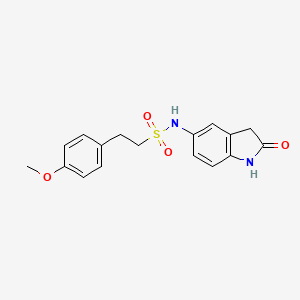

2-(4-methoxyphenyl)-N-(2-oxoindolin-5-yl)ethanesulfonamide

Description

2-(4-Methoxyphenyl)-N-(2-oxindolin-5-yl)ethanesulfonamide is a sulfonamide-derived compound featuring a 4-methoxyphenyl group linked via an ethane chain to a sulfonamide moiety, which is further attached to a 2-oxindolin-5-yl scaffold. This structure combines aromatic, heterocyclic, and sulfonamide functionalities, making it a candidate for diverse biological applications.

Properties

IUPAC Name |

2-(4-methoxyphenyl)-N-(2-oxo-1,3-dihydroindol-5-yl)ethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O4S/c1-23-15-5-2-12(3-6-15)8-9-24(21,22)19-14-4-7-16-13(10-14)11-17(20)18-16/h2-7,10,19H,8-9,11H2,1H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDOZPYHBTLDZAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCS(=O)(=O)NC2=CC3=C(C=C2)NC(=O)C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-N-(2-oxoindolin-5-yl)ethanesulfonamide typically involves the following steps:

Formation of the Indolinone Core: The indolinone moiety can be synthesized through a cyclization reaction of an appropriate precursor, such as an o-nitrobenzyl derivative, under reducing conditions.

Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a methoxy-substituted benzene derivative reacts with a suitable electrophile.

Sulfonamide Formation: The final step involves the reaction of the intermediate with ethanesulfonyl chloride in the presence of a base, such as triethylamine, to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, continuous flow reactors, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxyphenyl)-N-(2-oxoindolin-5-yl)ethanesulfonamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a phenol derivative.

Reduction: The indolinone moiety can be reduced to form an indoline derivative.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.

Substitution: Nucleophiles such as amines or thiols can react with the sulfonamide group under basic conditions.

Major Products Formed

Oxidation: Formation of 2-(4-hydroxyphenyl)-N-(2-oxoindolin-5-yl)ethanesulfonamide.

Reduction: Formation of 2-(4-methoxyphenyl)-N-(2-indolinyl)ethanesulfonamide.

Substitution: Formation of various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological pathways involving sulfonamides.

Medicine: Potential use as an antimicrobial or anticancer agent due to its sulfonamide structure.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-N-(2-oxoindolin-5-yl)ethanesulfonamide may involve:

Molecular Targets: Binding to enzymes or receptors that are sensitive to sulfonamide compounds.

Pathways Involved: Inhibition of bacterial folate synthesis or disruption of cell signaling pathways in cancer cells.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations in Sulfonamide Linkages

a. N-(2-Oxindolin-5-yl)methanesulfonamide ()

- Structure : Lacks the ethane bridge and 4-methoxyphenyl group present in the target compound. Instead, it has a direct methanesulfonamide linkage to the oxindole.

- Synthesis: Prepared via mesylation of 5-aminooxindole with methanesulfonyl chloride, yielding 86% .

b. N-(5-(4-Methoxyphenyl)-2-(pyridin-2-yl)-1H-imidazol-4-yl)ethyl Benzenesulfonamide ()

- Structure : Contains a benzenesulfonamide group attached to an imidazole ring substituted with 4-methoxyphenyl and pyridyl groups.

- Synthesis : Derived from 4-chloro-1-(4-methoxyphenyl)butan-1-one, following modified protocols .

- Implications : The imidazole and pyridine rings introduce basicity and hydrogen-bonding capacity, which could enhance target binding compared to the oxindole-based target compound.

Heterocyclic Modifications ()

a. Piperidin/Triazole-Substituted Ethanesulfonamides ()

- Examples :

- 2-(4,4-Difluoropiperidin-1-yl)-N-cyclopentyl-ethanesulfonamide

- 2-(1H-1,2,3-Triazol-1-yl)-N-cyclopentyl-ethanesulfonamide

- Structural Differences : Replace the 4-methoxyphenyl and oxindole groups with fluorinated piperidine or triazole moieties.

- Implications : Fluorine atoms and rigid heterocycles may improve metabolic stability and selectivity for enzymes like kinases or proteases .

b. Dioxoisoindolinyl-Pentanamide Sulfonamides ()

- Example : 2-(1,3-Dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)pentanamide

- Properties : Molecular weight = 498.57 g/mol; elemental composition (C: 55.42%, H: 4.56%, N: 11.36%, S: 12.99%) .

- Comparison : The bulky dioxoisoindolinyl group increases molecular weight and steric hindrance, likely reducing solubility compared to the target compound.

Functional Group Impact on Bioactivity

- 4-Methoxyphenyl Group : Commonly used in pharmaceuticals (e.g., astemizole in ) for its electron-donating methoxy group, which enhances aromatic ring stability and modulates receptor interactions .

- Sulfonamide Position : In nimesulide derivatives (), the sulfonamide’s placement on nitro-substituted phenyl rings correlates with aromatase inhibition. The target compound’s oxindole-linked sulfonamide may similarly influence enzyme binding .

Biological Activity

2-(4-methoxyphenyl)-N-(2-oxoindolin-5-yl)ethanesulfonamide is a synthetic compound belonging to the sulfonamide class, known for its diverse biological activities, particularly in medicinal chemistry. This compound features a unique structure that combines a methoxyphenyl group, an indolinone moiety, and an ethanesulfonamide linkage, which may contribute to its pharmacological properties.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Molecular Characteristics

- IUPAC Name: 2-(4-methoxyphenyl)-N-(2-oxo-1,3-dihydroindol-5-yl)ethanesulfonamide

- CAS Number: 921812-57-9

- Molecular Weight: 334.40 g/mol

The biological activity of this compound may involve several mechanisms:

- Enzyme Inhibition: Compounds in the sulfonamide class often inhibit bacterial folate synthesis by acting as competitive inhibitors of dihydropteroate synthase.

- Cell Signaling Disruption: The indolinone moiety may interfere with signaling pathways in cancer cells, potentially inducing apoptosis.

Antimicrobial Properties

Sulfonamides, including this compound, have been extensively studied for their antimicrobial properties. They inhibit bacterial growth by targeting folate metabolism. Studies indicate that variations in the structure can significantly affect potency and spectrum of activity.

Anticancer Activity

Recent research has highlighted the potential anticancer properties of this compound:

- Cell Proliferation Inhibition: In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines.

- Apoptosis Induction: The mechanism appears to involve caspase activation and disruption of tubulin polymerization, which are critical for cell cycle progression and survival.

Case Studies and Experimental Data

- Cell Line Studies:

| Compound | Cell Line | EC50 (nM) | Mechanism |

|---|---|---|---|

| This compound | T47D | 2 | Apoptosis induction |

| Similar Compound | MX-1 | 2 | Tubulin polymerization inhibition |

| Similar Compound | PC-3 | 5 | Cell cycle disruption |

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with related compounds:

| Compound | Class | Biological Activity |

|---|---|---|

| Sulfanilamide | Sulfonamide | Antimicrobial |

| Indomethacin | Indole Derivative | Anti-inflammatory |

| N-Methylquinazolin Compounds | Quinazoline Derivative | Apoptosis induction |

This compound's unique combination of functional groups may confer distinct biological properties compared to other sulfonamides or indole derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.